No Admissible Quantitative Comparator Data Available for CAS 866870-96-4
A comprehensive search of PubMed, BindingDB, ZINC, PubChem, and Google Patents yielded zero peer-reviewed publications, patents, or database entries that provide quantitative biological, physicochemical, or selectivity data for 9-methyl-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 866870-96-4). The closest class-level evidence comes from structurally distinct chromeno[2,3-d]pyrimidines reported in the 2018 El-Bakhshawangy et al. study, where the most potent analog (Compound 13) achieved an MCF-7 IC50 of 0.13 µM and tubulin polymerization IC50 of 8.39 µM [1]. However, the substitution pattern of Compound 13 diverges substantially from the target molecule, and no direct head-to-head comparison exists. Therefore, no evidence meets the minimum requirements for a quantitative comparator-based differentiation claim.
| Evidence Dimension | Cytotoxicity (MCF-7 IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Class exemplar Compound 13 (El-Bakhshawangy et al., 2018): IC50 = 0.13 µM |
| Quantified Difference | Not calculable – compound-specific data absent |
| Conditions | MCF-7 breast cancer cell line; MTT assay; 24 h incubation |
Why This Matters
Procurement decisions cannot be evidence-based when the specific compound lacks even a single published data point; reliance on class-level analogies carries unquantifiable risk.
- [1] El-Bakhshawangy NM, El-Nassan HB, Kassab AE, Taher AT. Design, synthesis and biological evaluation of chromenopyrimidines as potential cytotoxic agents. Future Med Chem. 2018 Jun 1;10(12):1465-1481. doi:10.4155/fmc-2017-0324. View Source
